REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[O:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:15]=[C:14]([CH2:16][CH2:17][CH3:18])[N:13]=[C:12]([NH:19][C:20](=[O:28])OC3C=CC=CC=3)[N:11]=2)[CH2:6][CH2:5]1>ClCCl>[CH3:1][N:2]([CH3:3])[C:20]([NH:19][C:12]1[N:11]=[C:10]([N:7]2[CH2:6][CH2:5][O:4][CH2:9][CH2:8]2)[N:15]=[C:14]([CH2:16][CH2:17][CH3:18])[N:13]=1)=[O:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NC(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NC(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
It is washed successively with a dilute sodium hydroxide solution and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
crystallizes in a 50
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NC1=NC(=NC(=N1)N1CCOCC1)CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |